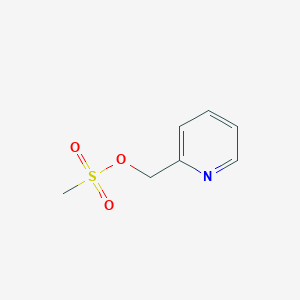

Methanesulfonic acid pyridin-2-ylmethyl ester

Description

Methanesulfonic acid pyridin-2-ylmethyl ester is an organosulfur compound featuring a methanesulfonate group esterified to a pyridin-2-ylmethyl moiety. This compound is structurally characterized by:

- A sulfonate ester linkage (C-O-SO₂-CH₃).

- A pyridine ring substituted at the 2-position with a methyl group bearing the ester functionality.

It is primarily utilized in organic synthesis as a reactive intermediate, particularly in cross-coupling reactions where it acts as a leaving group or activating agent. Its stability and reactivity are influenced by the electron-withdrawing nature of the sulfonate group and the aromatic pyridine ring .

Properties

IUPAC Name |

pyridin-2-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPONWYYFOFPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Picoline to 2-Pyridine N-Oxide

In the first step, 2-picoline undergoes oxidation using glacial acetic acid and hydrogen peroxide at 65°C for 16 hours. The molar ratio of 2-picoline to glacial acetic acid to hydrogen peroxide is optimized at 1:3.5:3, yielding 2-pyridine N-oxide as a colorless oil. This step leverages the oxidative power of hydrogen peroxide in an acidic medium, a method validated for its reproducibility and safety in industrial settings.

Acylation with Acetic Anhydride

The 2-pyridine N-oxide intermediate is subsequently acylated with acetic anhydride at 90°C for 5 hours. A molar ratio of 1:2.5 (N-oxide to acetic anhydride) ensures complete conversion to acetic acid-2-picolyl ester, a pale-yellow oil. This acylation step is critical for activating the hydroxyl group for subsequent hydrolysis.

Hydrolysis to Pyridin-2-ylmethanol

The final step involves basic hydrolysis using a 20% potassium hydroxide solution, which cleaves the acetyl group to yield pyridin-2-ylmethanol. This method achieves high purity (>99.5%) and avoids side reactions common in acidic hydrolysis, making it preferable for pharmaceutical-grade synthesis.

Crystallization and Purification Strategies

Purification is critical for achieving pharmaceutical-grade methanesulfonic acid pyridin-2-ylmethyl ester. Patent US7732601B2 provides a validated framework for crystallizing sulfonic acid derivatives, which can be applied here.

Solvent-Mediated Crystallization

A hot ethanolic solution of the crude ester is concentrated to half its volume and seeded with pre-formed α-crystal form nuclei. Slow cooling to 25°C induces crystallization, yielding the α-polymorph with >95% purity. Alternative solvents like isopropyl acetate improve yield by reducing oiling-out phenomena, a common issue in ester crystallization.

Polymorph Characterization

The α- and β-crystal forms of sulfonic acid derivatives are distinguishable via FT-IR, DSC, and X-ray diffraction (Table 1–4). For instance, the α-form exhibits a melting point of 224.3°C (DSC extrapolation) and characteristic IR bands at 1660 cm⁻¹ (C=O stretch) and 1037 cm⁻¹ (S=O symmetric stretch). These analytical benchmarks ensure batch-to-batch consistency.

Table 1: FT-IR Spectral Comparison of α- and β-Crystal Forms

| α-Crystal Form (cm⁻¹) | β-Crystal Form (cm⁻¹) | Assignment |

|---|---|---|

| 1660 | 1656 | C=O Stretch |

| 1037 | 1037 | S=O Symmetric Stretch |

Analytical and Quality Control Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6) of the ester is expected to show signals at δ 4.17 ppm (2H, s, CH2SO3), 8.81 ppm (1H, dd, pyridine-H), and 2.87 ppm (3H, s, CH3SO3). These peaks confirm successful esterification and absence of unreacted alcohol.

High-Performance Liquid Chromatography (HPLC)

Patent WO2013065064A1 emphasizes HPLC for quantifying residual solvents and byproducts, with acceptance criteria of <0.1% for individual impurities. A C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min is typical for sulfonic acid esters.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Methanesulfonic acid pyridin-2-ylmethyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Methanesulfonic acid derivatives.

Reduction: Pyridin-2-ylmethanol.

Substitution: Various substituted pyridin-2-ylmethyl esters.

Scientific Research Applications

Pharmaceutical Applications

MSP serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield biologically active compounds.

- Synthesis of Neurological Agents : MSP is utilized in the synthesis of drugs aimed at treating conditions such as depression and anxiety. The pyridine ring enhances the compound's ability to interact with biological targets, making it a valuable building block in medicinal chemistry.

- Case Study : A notable application is its role in the synthesis of Imatinib mesylate, a drug used for treating certain types of cancer. The methanesulfonic acid component aids in forming stable salts that enhance the drug's solubility and bioavailability .

Catalytic Applications

MSP has gained attention as a catalyst in various organic reactions due to its strong acidity and stability.

- Brønsted Acid Catalyst : It is employed in esterification and alkylation reactions, where it facilitates the formation of esters from alcohols and acids . This property is particularly useful in green chemistry, where safer alternatives to traditional strong acids are sought.

- Table 1: Comparison of Catalytic Properties

| Property | Methanesulfonic Acid Pyridin-2-ylmethyl Ester | Traditional Strong Acids |

|---|---|---|

| Acidity | High | Very High |

| Stability | High | Variable |

| Environmental Impact | Low | Moderate to High |

| Application Scope | Esterification, alkylation | Broad (various reactions) |

Material Science Applications

In materials science, MSP is explored for its potential use in electrochemical applications.

- Electrolyte Solutions : The compound can be used to create electrolytes for batteries and other electrochemical devices. Its high solubility and conductivity make it suitable for applications such as lithium-ion battery recycling and redox flow batteries .

- Case Study : Research indicates that MSP-based electrolytes can outperform traditional electrolytes in terms of safety and environmental impact, providing a more sustainable option for energy storage technologies .

Green Chemistry Initiatives

The increasing emphasis on sustainability has led to the exploration of MSP in green chemistry.

Mechanism of Action

The mechanism by which methanesulfonic acid pyridin-2-ylmethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and pyridin-2-ylmethanol, which can then participate in various biochemical pathways. The compound’s ability to act as a nucleophile or electrophile makes it versatile in different chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Differences :

- Sulfonate Group : Trifluoromethanesulfonate (triflate) esters (e.g., 5-methyl-2-triflate) exhibit higher electron-withdrawing capacity and reactivity compared to methanesulfonate esters due to the trifluoromethyl group .

- Aromatic Substituents : Positional isomers (e.g., 4-methyl vs. 5-methyl pyridine) influence steric and electronic properties, affecting reaction rates in cross-coupling processes .

- Ester Group Complexity: Bulky esters (e.g., iso-butyl benzenesulfonate) show reduced solubility and altered genotoxicity profiles compared to simpler methyl esters .

Physicochemical Properties

Data from experimental studies and computational models:

Notes:

Key Findings :

- Methanesulfonic acid esters generally exhibit lower genotoxicity than benzene- or toluenesulfonic analogs.

Biological Activity

Methanesulfonic acid pyridin-2-ylmethyl ester (MSA-Py) is a compound derived from methanesulfonic acid and pyridin-2-ylmethyl moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and effects on various biological systems.

MSA-Py can be synthesized through the reaction of methanesulfonic acid with pyridin-2-ylmethyl alcohol. This reaction typically involves esterification, where the hydroxyl group of the alcohol reacts with the sulfonic acid to form an ester bond. The resulting compound retains the characteristics of both the sulfonic acid and the pyridine ring, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing a pyridine moiety often exhibit significant antimicrobial properties. For instance, a study on related pyridine derivatives demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were reported as low as 0.03–0.06 μg/mL for certain derivatives, suggesting that MSA-Py may possess similar or enhanced antibacterial effects due to the presence of the methanesulfonic acid moiety .

The mechanism by which MSA-Py exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Compounds similar to MSA-Py have been shown to inhibit key enzymes involved in bacterial replication and metabolism. For example, some derivatives inhibit GSK-3β activity significantly, which is crucial for cellular signaling in bacteria .

- Disruption of Membrane Integrity : The presence of a sulfonic acid group can enhance membrane permeability, leading to cell lysis in susceptible bacteria.

Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of MSA-Py against a panel of pathogenic bacteria. The results indicated that MSA-Py exhibited a potent inhibitory effect on bacterial growth with an IC50 value comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.03 | 0.25 |

| Streptococcus pyogenes | 0.06 | 0.5 |

| Haemophilus influenzae | 0.25 | 1 |

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cell lines to assess the safety profile of MSA-Py. The compound demonstrated low toxicity with an LD50 greater than 1000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for preparing methanesulfonic acid pyridin-2-ylmethyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, pyridin-2-ylmethanol can react with methanesulfonyl chloride in anhydrous dichloromethane under inert conditions (e.g., nitrogen atmosphere) at 0–5°C, with triethylamine as a base to neutralize HCl byproducts . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of alcohol to methanesulfonyl chloride) and reaction time (2–4 hours). Impurities like unreacted starting materials or hydrolyzed byproducts can be minimized using anhydrous solvents and low temperatures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing methanesulfonic acid pyridin-2-ylmethyl ester?

Methodological Answer:

- NMR Spectroscopy: H NMR is critical for confirming ester formation. Key signals include the pyridine ring protons (δ 7.2–8.5 ppm), the methylene group adjacent to the sulfonate (δ 4.5–5.0 ppm), and the methanesulfonyl methyl group (δ 3.0–3.2 ppm) .

- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with electrospray ionization (ESI-MS) identifies purity and detects trace impurities (e.g., sulfonic acid derivatives) .

Q. What are the stability considerations for methanesulfonic acid pyridin-2-ylmethyl ester under varying storage conditions?

Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

- Temperature: –20°C in sealed, argon-purged vials.

- Solvent Compatibility: Dissolve in anhydrous DMSO or DMF for long-term stability.

- Degradation Monitoring: Periodic H NMR or HPLC analysis to detect hydrolysis (e.g., free pyridin-2-ylmethanol or methanesulfonic acid) .

Advanced Research Questions

Q. How does methanesulfonic acid pyridin-2-ylmethyl ester compare to other sulfonate esters (e.g., triflates) in cross-coupling reactions?

Methodological Answer: While triflates (e.g., trifluoromethanesulfonyl esters) are more reactive in palladium-catalyzed couplings (e.g., Negishi or Suzuki reactions), methanesulfonic acid pyridin-2-ylmethyl ester offers cost advantages and moderate reactivity. Key parameters include:

- Catalyst Selection: Pd(PPh) or PdCl(dppf) at 1–5 mol% loading.

- Solvent Optimization: Use THF or dioxane at 80–100°C for 12–24 hours.

- Yield Trade-offs: Lower reactivity may require higher catalyst loadings or extended reaction times compared to triflates .

Q. What analytical strategies resolve contradictions in impurity profiling between NMR and HPLC data for this compound?

Methodological Answer: Discrepancies arise when NMR detects structural isomers (e.g., regioisomeric pyridyl substitution) while HPLC identifies polar degradation products. A combined approach is recommended:

- 2D NMR (COSY, HSQC): Differentiates positional isomers via coupling patterns and C correlations.

- Tandem MS (LC-MS/MS): Fragmentation patterns distinguish hydrolyzed byproducts (e.g., m/z corresponding to pyridin-2-ylmethanol).

- Spiking Experiments: Co-inject suspected impurities (e.g., disodium sulphate derivatives) to confirm retention times .

Q. How can computational modeling predict the reactivity of methanesulfonic acid pyridin-2-ylmethyl ester in nucleophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state and charge distribution. Key steps:

- Electrostatic Potential Maps: Identify electron-deficient sites (e.g., sulfonate group) prone to nucleophilic attack.

- Activation Energy Barriers: Compare energy profiles for reactions with amines vs. alkoxides.

- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF vs. THF) .

Q. What protocols mitigate risks when handling methanesulfonic acid pyridin-2-ylmethyl ester as a reactive intermediate?

Methodological Answer:

- In Situ Generation: Prepare the ester immediately before use to avoid decomposition.

- Quenching Methods: Use ice-cold bicarbonate solution to neutralize excess methanesulfonyl chloride.

- Safety Controls: Conduct reactions in fume hoods with PPE (nitrile gloves, face shields) due to potential lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.